molecular formula C18H20N6S2 B292593 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine

2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine

Cat. No. B292593
M. Wt: 384.5 g/mol
InChI Key: HXBQGCVFXIJIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine, also known as BMS-806, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Mechanism of Action

2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine acts as a small molecule inhibitor by binding to specific targets in cells. In cancer, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine binds to the c-Met receptor tyrosine kinase, preventing its activation and downstream signaling pathways. In HIV, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine binds to the gp120 protein, preventing its interaction with the CD4 receptor on host cells. In tuberculosis, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine binds to the ATP synthase enzyme, preventing the production of ATP and inhibiting bacterial growth.
Biochemical and Physiological Effects:
2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis in cancer cells. In HIV, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to reduce viral replication and prevent viral entry into host cells. In tuberculosis, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to inhibit bacterial growth and reduce the formation of biofilms.

Advantages and Limitations for Lab Experiments

2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and specificity for its targets. However, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine also has some limitations, including its poor solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine. These include:
1. Further optimization of the compound's chemical structure to improve its potency, selectivity, and solubility.
2. Evaluation of the compound's efficacy and safety in clinical trials for various diseases.
3. Investigation of the compound's potential for combination therapy with other drugs.
4. Development of new formulations of the compound for improved delivery and bioavailability.
5. Exploration of the compound's potential for other therapeutic applications beyond cancer, HIV, and tuberculosis.
Conclusion:
2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine are needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine involves the reaction of 2,4-dichloropyrimidine with potassium thioacetate in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-phenylpiperazine to obtain the final product. The purity of the compound is confirmed by HPLC and NMR spectroscopy.

Scientific Research Applications

2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, HIV, and tuberculosis. In cancer, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has shown promising results as a potent inhibitor of the c-Met receptor tyrosine kinase, which is overexpressed in many cancers. In HIV, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to inhibit the entry of the virus into host cells by targeting the gp120 protein. In tuberculosis, 2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine has been shown to inhibit the growth of the Mycobacterium tuberculosis bacteria by targeting the ATP synthase enzyme.

properties

Molecular Formula

C18H20N6S2

Molecular Weight

384.5 g/mol

IUPAC Name

2,4-bis(methylsulfanyl)-7-(4-phenylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine

InChI

InChI=1S/C18H20N6S2/c1-25-16-14-12-19-17(20-15(14)21-18(22-16)26-2)24-10-8-23(9-11-24)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

HXBQGCVFXIJIDG-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC2=NC(=NC=C21)N3CCN(CC3)C4=CC=CC=C4)SC

Canonical SMILES

CSC1=NC(=NC2=NC(=NC=C21)N3CCN(CC3)C4=CC=CC=C4)SC

Origin of Product

United States

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